2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride
Description
2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride is a pyrimidine derivative characterized by a chloro group at the 4-position and a phenyl substituent at the 6-position of the pyrimidine ring. The ethylamine side chain is protonated as a hydrochloride salt, enhancing its solubility in polar solvents. Pyrimidine-based compounds are widely studied in medicinal chemistry due to their ability to mimic biological nucleobases, enabling interactions with enzymes, receptors, and nucleic acids.
Properties
CAS No. |
1196155-43-7 |
|---|---|
Molecular Formula |
C12H13Cl2N3 |
Molecular Weight |
270.15 g/mol |
IUPAC Name |
2-(4-chloro-6-phenylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H12ClN3.ClH/c13-11-8-10(9-4-2-1-3-5-9)15-12(16-11)6-7-14;/h1-5,8H,6-7,14H2;1H |
InChI Key |
WZZYNIMCEMINIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)CCN)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of Pyrimidine Core
The initial step involves synthesizing the pyrimidine backbone, which can be achieved through various condensation reactions. A common approach includes:
Reactants : A ketoester and a guanidine derivative.
Conditions : The reaction is typically carried out in a protic solvent such as ethanol at reflux temperatures for about 6 to 24 hours.
Chlorination of Pyrimidine
Once the pyrimidine core is formed, chlorination is performed to introduce the chloro group:
Reagents : Phosphorus oxychloride is used as the chlorinating agent.
Procedure : The reaction occurs under reflux conditions for approximately 30 minutes to 8 hours, depending on the desired degree of chlorination.
Introduction of Phenyl Group
To incorporate the phenyl group into the pyrimidine structure, a coupling reaction can be employed:
Reagents : A boronic acid derivative is typically used in conjunction with a palladium catalyst.
Conditions : The reaction is conducted in an aqueous solvent mixture at elevated temperatures (80–90°C) for several hours.
Attachment of Ethanamine Moiety
The final step involves attaching the ethanamine group to form the complete structure:
Reagents : Ethanolamine or similar amines are used.
Procedure : The reaction is generally performed under mild conditions to ensure proper formation of the hydrochloride salt.
After completing the synthesis, purification steps are crucial to obtain a high-purity product:
- Methods : Common purification techniques include recrystallization and chromatography, which help isolate the desired compound from byproducts and unreacted materials.
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Formation of Pyrimidine Core | Ketoester, Guanidine | Ethanol, Reflux (6–24 hrs) |
| 2 | Chlorination | Phosphorus Oxychloride | Reflux (30 min – 8 hrs) |
| 3 | Coupling with Phenyl | Boronic Acid, Palladium Catalyst | Aqueous Mixture (80–90°C) |
| 4 | Attachment of Ethanamine | Ethanolamine | Mild Conditions |
The preparation of 2-(4-chloro-6-phenylpyrimidin-2-yl)ethanamine hydrochloride involves a series of well-defined chemical reactions that require careful control over reaction conditions and purification processes. The methodologies outlined here provide a robust framework for synthesizing this compound with potential applications in medicinal chemistry.
Further research could focus on optimizing these synthesis routes to enhance yield and reduce costs while exploring additional biological activities associated with this compound. Understanding its interactions at a molecular level could lead to novel therapeutic applications.
Chemical Reactions Analysis
Aminolysis of Chloropyrimidines
Chloropyrimidines undergo nucleophilic substitution with amines to form the desired ethanamine derivative. Example conditions include:
-
Reagents : Chloropyrimidine (e.g., 4-chloro-6-phenylpyrimidin-2-yl chloride), ethanamine, HCl in water or methanol.
-
Conditions : Heating at 70–100°C for 8–17 hours, followed by neutralization with NaOH and purification via column chromatography or HPLC .
Example Reaction :
| Reaction | Yield | Conditions | Purification |
|---|---|---|---|
| Chloropyrimidine + ethanamine | 32–44% | HCl in water/methanol, 70–100°C | Silica gel chromatography, HPLC |
Hydrochloride Salt Formation
The amine is protonated using HCl to form the hydrochloride salt. Common methods include:
-
Reagents : HCl in methanol or water.
-
Conditions : Refluxing for 3 hours, followed by filtration and drying .
Example Protocol :
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Protonation | HCl (40% in MeOH) | Reflux (3 hours) | Hydrochloride salt |
Structural and Functional Insights
The pyrimidine core’s electron-deficient nature facilitates nucleophilic substitution. Substituents like the phenyl group and chloro atom influence reactivity and selectivity. The ethanamine side chain enhances solubility and bioavailability, critical for applications in medicinal chemistry (e.g., kinase inhibition) .
Reaction Conditions and Yields
| Example | Yield | Reagents | Conditions | Reference |
|---|---|---|---|---|
| Example 1 | 32% | Chloropyrimidine, ethanamine, HCl, water | 100°C, 17 h | |
| Example 45 | 44% | Chloropyrimidine, intermediate, n-BuOH | 80°C, 12 h |
Purification Methods
| Method | Solvent System | Notes |
|---|---|---|
| Silica gel chromatography | 0–5% MeOH in CH₂Cl₂ | Rf values reported for purity |
| Preparative HPLC | 15–85% acetonitrile in water (0.1% TFA) | Used for TFA salt isolation |
Challenges and Considerations
-
Low yields (e.g., 32–44%) may arise from steric hindrance or competing side reactions .
-
Purification complexity due to the need for careful column chromatography or HPLC .
-
Salt formation requires precise control of HCl concentration to avoid over-protonation .
Biological and Medicinal Relevance
Derivatives of this compound have shown promise as kinase inhibitors (e.g., CDK4/6) , highlighting the importance of optimizing reaction conditions for bioactivity. The hydrochloride salt enhances aqueous solubility, a critical factor in drug development .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of pyrimidine compounds, including 2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown significant inhibition of cell proliferation in breast cancer and leukemia models, with IC50 values indicating potent activity .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal properties. Preliminary studies suggest effectiveness against several pathogens, making it a candidate for further development as an antimicrobial agent .
Drug Development
The compound serves as a building block in the synthesis of more complex molecules aimed at targeting specific biological pathways:
- Enzyme Inhibition : It has been studied as a potential inhibitor of various enzymes involved in cancer progression. The mechanism involves binding to active sites and blocking substrate access, which could lead to reduced tumor growth .
Biological Research
The compound is utilized in biological research to understand its interaction with cellular mechanisms:
- Signal Transduction Studies : Investigations into how this compound influences signaling pathways have revealed its role in modulating cellular responses to stress and apoptosis, providing insights into its potential use in therapeutic interventions for diseases characterized by dysregulated cell death .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its structural analogs:
Biological Activity
2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes implicated in cancer progression. Its unique structural features, including a chlorinated pyrimidine ring and an ethanamine moiety, suggest a promising pharmacological profile. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride is C12H13ClN3·HCl. The compound features a pyrimidine ring substituted with a chlorine atom and a phenyl group, which contributes to its reactivity and potential biological activity. The presence of the amine group allows for nucleophilic substitution reactions, while the chlorinated pyrimidine can participate in electrophilic aromatic substitution reactions, making it versatile for further modifications to enhance its biological properties.
Research indicates that 2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride exhibits significant biological activity as an enzyme inhibitor. Its structural similarity to other pyrimidine derivatives positions it as a potential candidate for targeting cellular pathways critical for tumor growth and survival. Preliminary studies suggest that this compound may selectively inhibit kinases involved in cancer signaling pathways, potentially leading to fewer off-target effects compared to broader-spectrum agents.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit specific enzymes associated with cancer progression. For instance, assays measuring the inhibition of tyrosine kinases showed promising results, indicating that 2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride could disrupt critical signaling pathways in cancer cells.
Comparative Biological Activity
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine HCl | Chlorinated pyrimidine with phenyl group | Potential cancer inhibitor |
| 4-Chloro-6-phenylpyrimidin-2-amine | Similar structure without ethanamine | Moderate activity |
| 5-Fluoro-4-(phenyl)pyrimidine | Fluorinated variant | Varies based on substitution |
| 6-Methylpyrimidin-4-amine | Methylated derivative | Different activity profile |
This comparison highlights the unique pharmacological properties of 2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride, particularly its potential as an effective cancer treatment agent.
Case Study 1: Cancer Cell Line Inhibition
A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) revealed that treatment with 2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride resulted in a dose-dependent reduction in cell viability. The IC50 values obtained were significantly lower than those for conventional chemotherapeutic agents, suggesting superior efficacy.
Case Study 2: Kinase Inhibition Profiling
In another study focusing on kinase inhibition profiling, the compound was tested against a panel of kinases involved in oncogenic signaling. Results indicated that it exhibited selective inhibition of certain kinases while sparing others, which could minimize adverse effects associated with non-selective kinase inhibitors.
Q & A
Q. Q1. What are the standard synthetic routes for 2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride, and what analytical methods validate its purity and structure?
Answer: The compound is typically synthesized via multi-step reactions involving pyrimidine ring formation, chlorination, and amine functionalization. For example, analogous pyrimidine derivatives are synthesized using nucleophilic substitution or coupling reactions, as seen in the synthesis of AZD8931 (a related pyrimidine derivative) involving 11 steps with low yields (~2-5%) . Post-synthesis, purity and structural validation require:
- HPLC : ≥98% purity verification (common for intermediates, as in and ).
- NMR : Confirmation of substituent positions (e.g., chlorine at C4, phenyl at C6).
- Mass Spectrometry (MS) : Molecular ion peaks matching the empirical formula (e.g., C₁₂H₁₂ClN₃·HCl, MW ~278.1 g/mol).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values.
Experimental Safety and Handling
Q. Q2. What safety protocols are critical for handling chlorinated pyrimidine derivatives like this compound in laboratory settings?
Answer: Key protocols include:
- PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact (as emphasized in ).
- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HCl).
- Waste Disposal : Segregate halogenated waste and use certified disposal services to avoid environmental contamination .
- Emergency Measures : Immediate decontamination with water for spills and access to emergency contact numbers (e.g., +49 89 1 92 40 in ).
Advanced Analytical Challenges
Q. Q3. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
Answer: Contradictions may arise from dynamic proton exchange or impurities. Strategies include:
- Variable Temperature NMR : To identify exchange-broadened peaks.
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguishing aromatic protons in the phenyl group).
- Cross-Validation : Compare with literature data for analogous compounds (e.g., 2-(3-Bromophenyl)ethanamine Hydrochloride in ).
- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., dechlorinated intermediates) .
Biological Activity Assessment
Q. Q4. What experimental designs are recommended for evaluating the biological activity of this compound, particularly in kinase inhibition studies?
Answer:
- Kinase Assays : Use fluorescence-based or radiometric assays (e.g., ADP-Glo™) to measure inhibition of target kinases (e.g., EGFR, Src).
- Dose-Response Curves : IC₅₀ determination with 8-10 concentration points (logarithmic scaling).
- Selectivity Screening : Test against a panel of 50+ kinases to assess specificity (similar to methods in ).
- Cellular Validation : Use cell lines overexpressing target kinases (e.g., HeLa) and measure proliferation via MTT assays.
Stability and Storage
Q. Q5. How should researchers store this compound to ensure long-term stability, and what degradation products are likely?
Answer:
- Storage : -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Degradation Pathways :
- Hydrolysis : Cleavage of the pyrimidine ring in humid conditions.
- Dechlorination : Formation of 2-(4-Hydroxy-6-phenylpyrimidin-2-YL)ethanamine under acidic pH.
- Stability Monitoring : Periodic HPLC checks for purity (monthly intervals recommended).
Data Reproducibility
Q. Q6. Why might synthetic yields vary between laboratories, and how can this be mitigated?
Answer: Variability arises from:
- Reagent Quality : Impurities in starting materials (e.g., 4-chloro-6-phenylpyrimidine) reduce yields. Use ≥97% purity reagents .
- Reaction Conditions : Temperature fluctuations (±2°C) during chlorination steps. Use jacketed reactors for precise control.
- Workup Procedures : Incomplete extraction of intermediates. Optimize solvent polarity (e.g., ethyl acetate vs. dichloromethane) .
Regulatory Compliance
Q. Q7. What documentation is required for using this compound in preclinical studies under EU regulations?
Answer:
- REACH Compliance : Ensure the compound is registered under EC No. [insert EC number] with a Safety Data Sheet (SDS) per and .
- Animal Testing Ethics : Submit protocols to institutional review boards (IRBs) with toxicity data (e.g., LD₅₀ from rodent studies).
- Analytical Certificates : Include CoA (Certificate of Analysis) from suppliers, detailing batch-specific purity and impurities .
Computational Modeling
Q. Q8. How can molecular docking studies predict the binding affinity of this compound to target proteins?
Answer:
- Ligand Preparation : Optimize 3D structure using software (e.g., Schrödinger Maestro) with charges assigned via AM1-BCC.
- Protein Preparation : Retrieve crystal structures from PDB (e.g., 1M17 for EGFR), remove water molecules, and add hydrogens.
- Docking Protocols : Use Glide SP/XP scoring for affinity prediction. Validate with free-energy perturbation (FEP) for accuracy.
- Cross-Checking : Compare results with analogous compounds (e.g., brominated derivatives in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
